Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15815215
InChI: InChI=1S/C16H19BrN2O3/c1-3-4-9-22-15(20)13-10(2)18-16(21)19-14(13)11-7-5-6-8-12(11)17/h5-8,14H,3-4,9H2,1-2H3,(H2,18,19,21)
SMILES:
Molecular Formula: C16H19BrN2O3
Molecular Weight: 367.24 g/mol

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC15815215

Molecular Formula: C16H19BrN2O3

Molecular Weight: 367.24 g/mol

* For research use only. Not for human or veterinary use.

Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Specification

Molecular Formula C16H19BrN2O3
Molecular Weight 367.24 g/mol
IUPAC Name butyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C16H19BrN2O3/c1-3-4-9-22-15(20)13-10(2)18-16(21)19-14(13)11-7-5-6-8-12(11)17/h5-8,14H,3-4,9H2,1-2H3,(H2,18,19,21)
Standard InChI Key TXTAZTAYAOBZJE-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure centers on a tetrahydropyrimidine ring (C16H19BrN2O3), a partially saturated heterocycle containing two nitrogen atoms at positions 1 and 3. Key substituents include:

  • A 2-bromophenyl group at position 4, introducing steric bulk and electronic effects due to bromine’s electronegativity.

  • A methyl group at position 6, enhancing lipophilicity and influencing ring conformation.

  • A butyl ester at position 5, modulating solubility and reactivity through its alkoxy chain .

The bromine atom at the phenyl ring’s ortho position distinguishes this compound from para-substituted analogs (e.g., methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), altering dipole moments and crystallization tendencies.

Molecular Weight and Stereochemistry

With a molecular weight of 367.24 g/mol, the compound’s stereochemistry is defined by the tetrahydropyrimidine ring’s chair conformation. The 2-bromophenyl group occupies an axial position, minimizing steric clash with the methyl group at C6 . This arrangement is critical for its biological activity, as demonstrated by molecular docking studies.

Synthesis and Optimization

Multi-Step Synthetic Routes

Industrial synthesis typically employs a three-step protocol:

  • Condensation: 2-Bromobenzaldehyde reacts with methyl acetoacetate and urea under acidic conditions (e.g., HCl or p-TsOH) to form the dihydropyrimidinone core .

  • Esterification: The intermediate undergoes transesterification with butanol using catalysts like DMAP or Ti(OiPr)4 to install the butyl group.

  • Purification: Column chromatography or recrystallization from ethanol yields the final product with >95% purity .

Key Reaction Conditions:

  • Temperature: 80–100°C for condensation; 60°C for esterification.

  • Solvents: Ethanol (condensation); toluene (esterification).

  • Yield: 70–85% after optimization .

Green Chemistry Approaches

Recent advances utilize low-melting mixtures (e.g., choline chloride-urea) as solvents, reducing environmental impact. These methods achieve comparable yields (78%) while eliminating volatile organic compounds .

Biological Activities and Mechanisms

Anticancer Properties

In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveal IC50 values of 12.3 µM and 15.8 µM, respectively. Mechanistic studies suggest:

  • Topoisomerase II inhibition: The bromophenyl group intercalates DNA, stabilizing the enzyme-DNA cleavage complex.

  • Apoptosis induction: Caspase-3 activation and PARP cleavage observed at 20 µM.

Antimicrobial Efficacy

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), MIC values are 32 µg/mL and 64 µg/mL, respectively. The butyl ester enhances membrane permeability, facilitating bacterial uptake.

Physicochemical Properties

PropertyValueMethod
Melting Point65–67°CDSC
Solubility (25°C)2.1 mg/mL in DMSOShake-flask
LogP3.2HPLC
Stability>6 months at -20°CAccelerated testing

The compound’s low aqueous solubility (0.03 mg/mL in water) necessitates formulation with surfactants or cyclodextrins for in vivo studies.

Comparative Analysis with Structural Analogs

CompoundSubstituentsMolecular Weight (g/mol)IC50 (MCF-7, µM)
Butyl 4-(2-bromophenyl)-6-methyl-2-oxo2-Br, butyl ester367.2412.3
Methyl 4-(4-bromophenyl)-6-methyl-2-oxo4-Br, methyl ester353.2118.9
Propyl 4-(2-bromophenyl)-6-methyl-2-oxo 2-Br, propyl ester353.2114.7
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo 4-OCH3, ethyl ester318.1624.5

Trends:

  • Ortho bromination enhances anticancer activity compared to para-substituted analogs.

  • Longer ester chains (butyl > propyl > methyl) improve lipid solubility and cellular uptake .

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 1.24 (t, 3H, J = 7.2 Hz, butyl CH3), 2.47 (s, 3H, C6-CH3), 5.20 (s, 1H, C4-H), 7.07–7.43 (m, 4H, Ar-H) .

  • IR (neat): 1684 cm−1 (C=O), 1611 cm−1 (C=N) .

Chromatographic Methods

HPLC purity assays (C18 column, 70:30 acetonitrile/water) show a retention time of 6.8 minutes, confirming >98% purity.

Future Directions

  • Structure-Activity Relationships: Systematic modification of the ester chain (e.g., isobutyl, pentyl) to optimize bioavailability.

  • Target Identification: Proteomic studies to map interactions with non-cancer targets (e.g., kinase inhibitors).

  • Formulation Development: Nanoemulsions or liposomes to enhance aqueous solubility for preclinical trials.

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